molecular formula C15H13N3OS B5814967 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol

4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol

Cat. No. B5814967
M. Wt: 283.4 g/mol
InChI Key: GIPWERARCKOCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol is not fully understood. However, it has been reported to inhibit various enzymes and signaling pathways, including the epidermal growth factor receptor (EGFR) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been reported to inhibit viral replication and reduce inflammation. In addition, it has been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol in laboratory experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have potential applications in various therapeutic areas, including cancer, viral infections, and inflammation. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol. One of the areas of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the structure-activity relationship of this compound and its analogs. This may lead to the identification of more potent and selective compounds for various therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.

Synthesis Methods

The synthesis of 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol has been reported in various scientific journals. One of the methods involves the reaction of 2-chloro-4-nitrophenol with 3-methyl-2-pyridinamine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-bromo-1,3-thiazole to yield this compound.

Scientific Research Applications

4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol has potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer, antiviral, and antibacterial properties. It has also been investigated for its ability to inhibit various enzymes, including tyrosine kinases and phosphodiesterases.

properties

IUPAC Name

4-[2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-3-2-8-16-14(10)18-15-17-13(9-20-15)11-4-6-12(19)7-5-11/h2-9,19H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPWERARCKOCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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